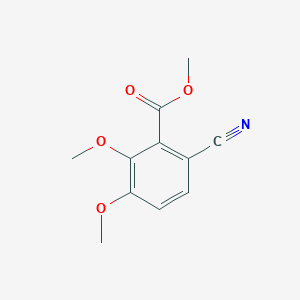

Methyl 6-cyano-2,3-dimethoxybenzoate

Description

Methyl 6-cyano-2,3-dimethoxybenzoate is a substituted methyl benzoate featuring a cyano group at the 6-position and methoxy groups at the 2- and 3-positions. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) substituents, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

methyl 6-cyano-2,3-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHYVDMBRFDPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901291473 | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59084-78-5 | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-cyano-2,3-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901291473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2,3-dimethoxybenzoate typically involves the esterification of 6-cyano-2,3-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 6-cyano-2,3-dimethoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 6-cyano-2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The substituent pattern on the aromatic ring significantly impacts chemical behavior. Key comparisons include:

Key Observations :

- Electron Effects: The cyano group in the target compound enhances electrophilicity at the ester carbonyl compared to methyl 4-fluoro-2,3-dimethoxybenzoate, where fluorine’s weaker electron-withdrawing nature results in milder reactivity .

- Stereochemical Considerations: Unlike 6-cyano-2,2-dimethyl-2-H-1-benzopyran, which undergoes enantioselective epoxidation with Jacobsen catalysts , the target compound’s rigid ester structure may limit similar stereoselective transformations.

- Applications : While triflusulfuron methyl ester is a pesticide , the target compound’s discontinued status suggests niche research applications, possibly in medicinal chemistry or materials science.

Biological Activity

Methyl 6-cyano-2,3-dimethoxybenzoate (MCDMB) is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of MCDMB, supported by data tables, case studies, and comprehensive research findings.

Chemical Structure and Properties

MCDMB is characterized by the presence of a cyano group and two methoxy groups attached to a benzoate ring. This unique structure influences its reactivity and biological interactions. The methoxy groups enhance solubility, while the cyano group serves as an electrophile in various biochemical reactions.

Antimicrobial Activity

MCDMB has been investigated for its antimicrobial properties against various pathogens. In studies, it has shown reasonable activity against Bacillus anthracis and moderate activity against Mycobacterium tuberculosis . The results of these studies are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Bacillus anthracis | 10 µg/mL | |

| Mycobacterium tuberculosis | 25 µg/mL |

Anticancer Activity

The anticancer potential of MCDMB has also been explored. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction. For instance, in vitro assays demonstrated that MCDMB reduced viability in several cancer cell lines, including those derived from breast and lung cancers.

Case Study: In Vitro Anticancer Evaluation

A study assessed the cytotoxic effects of MCDMB on various cancer cell lines using the MTT assay. The findings are presented in Table 2.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |

| A549 (Lung Cancer) | 20 | G2/M phase arrest |

| HeLa (Cervical Cancer) | 18 | Inhibits cell migration |

The mechanism by which MCDMB exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to growth and apoptosis. The cyano group may participate in nucleophilic attacks on key biomolecules, while the methoxy groups could modulate the compound's interaction with cellular membranes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of MCDMB, a comparative analysis with structurally similar compounds was conducted. Table 3 outlines key differences in biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl 4-cyano-2,3-dimethoxybenzoate | Low | Moderate |

| Methyl 6-cyano-3,4-dimethoxybenzoate | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.